molecular formula C38H80N2O3 B12544448 N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate CAS No. 145058-80-6

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate

Cat. No.: B12544448
CAS No.: 145058-80-6
M. Wt: 613.1 g/mol
InChI Key: NQFNJHBXAYBSPB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    First Method: The synthesis of N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate can be achieved by reacting octadecan-1-amine with methyl iodide to form N,N-dimethyl-N-octadecyloctadecan-1-aminium iodide. This intermediate is then treated with silver nitrate to replace the iodide ion with a nitrate ion, yielding the final product.

    Second Method: Another method involves the reaction of octadecan-1-amine with dimethyl sulfate to form N,N-dimethyl-N-octadecyloctadecan-1-aminium sulfate, which is then treated with barium nitrate to precipitate barium sulfate and form this compound.

Industrial Production Methods

Industrial production typically follows the first method due to its higher yield and simpler purification process. The reaction is carried out in a polar solvent such as ethanol, and the product is purified by recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxide derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate ion is replaced by other anions such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Silver nitrate or sodium chloride can be used for substitution reactions.

Major Products

    Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium N-oxide.

    Reduction: N,N-Dimethyl-N-octadecyloctadecan-1-amine.

    Substitution: N,N-Dimethyl-N-octadecyloctadecan-1-aminium chloride or bromide.

Scientific Research Applications

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed as an antimicrobial agent in microbiological studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties, which disrupt the cell membranes of microorganisms, leading to cell lysis. The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, increasing permeability and causing leakage of cellular contents.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N-dodecyldodecan-1-aminium chloride: Similar structure but with shorter alkyl chains, leading to different surfactant properties.

    N,N-Dimethyl-N-hexadecyloctadecan-1-aminium bromide: Similar structure but with a bromide ion instead of a nitrate ion, affecting its solubility and reactivity.

Uniqueness

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is unique due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in applications requiring strong surface activity and antimicrobial effects.

Properties

CAS No.

145058-80-6

Molecular Formula

C38H80N2O3

Molecular Weight

613.1 g/mol

IUPAC Name

dimethyl(dioctadecyl)azanium;nitrate

InChI

InChI=1S/C38H80N.NO3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-38H2,1-4H3;/q+1;-1

InChI Key

NQFNJHBXAYBSPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[N+](=O)([O-])[O-]

Origin of Product

United States

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